molecular formula C14H10F3N3 B11052320 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline

2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline

Cat. No. B11052320
M. Wt: 277.24 g/mol
InChI Key: MMXLKBAZPFUYOR-UHFFFAOYSA-N
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Description

2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline is a heterocyclic aromatic compound that features a benzimidazole ring substituted with a trifluoromethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then subjected to further reactions to introduce the aniline group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and reduction reactions . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound can inhibit specific enzymes, leading to the disruption of cellular processes and potential therapeutic effects.

properties

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[5-(trifluoromethyl)benzimidazol-1-yl]aniline

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-5-6-13-11(7-9)19-8-20(13)12-4-2-1-3-10(12)18/h1-8H,18H2

InChI Key

MMXLKBAZPFUYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NC3=C2C=CC(=C3)C(F)(F)F

Origin of Product

United States

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